1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine
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Overview
Description
1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine is an organic compound with the molecular formula C11H14BrNO3S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a sulfonyl group.
Preparation Methods
The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in biological studies to investigate the effects of sulfonyl-containing molecules on various biological targets.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine can be compared with other similar compounds, such as:
This compound: This compound shares the same core structure but may have different substituents on the phenyl ring or the pyrrolidine ring.
Pyrrolidine Derivatives: Other pyrrolidine derivatives, such as pyrrolidine-2,5-diones and pyrrolizines, have different functional groups and may exhibit distinct biological activities.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYINHXUIFCYFJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332499 |
Source
|
Record name | 1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332354-62-8 |
Source
|
Record name | 1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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